7-Iodo-1,2,6-trimethoxynaphthalene
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Overview
Description
7-Iodo-1,2,6-trimethoxynaphthalene is an organic compound with the molecular formula C13H13IO3 It is a derivative of naphthalene, characterized by the presence of three methoxy groups and one iodine atom attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-1,2,6-trimethoxynaphthalene typically involves the iodination of 1,2,6-trimethoxynaphthalene. A common method includes the use of iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the iodination reaction. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
7-Iodo-1,2,6-trimethoxynaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 1,2,6-trimethoxynaphthalene.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the iodine atom.
Oxidation: Formation of aldehydes or carboxylic acids from the oxidation of methoxy groups.
Reduction: Formation of 1,2,6-trimethoxynaphthalene from the reduction of the iodine atom.
Scientific Research Applications
7-Iodo-1,2,6-trimethoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of substitution and oxidation reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Iodo-1,2,6-trimethoxynaphthalene depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy groups and iodine atom play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1,2,6-Trimethoxynaphthalene: Lacks the iodine atom, making it less reactive in substitution reactions.
7-Bromo-1,2,6-trimethoxynaphthalene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
7-Chloro-1,2,6-trimethoxynaphthalene: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Uniqueness
7-Iodo-1,2,6-trimethoxynaphthalene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher atomic number compared to bromine and chlorine result in different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological interactions.
Properties
Molecular Formula |
C13H13IO3 |
---|---|
Molecular Weight |
344.14 g/mol |
IUPAC Name |
7-iodo-1,2,6-trimethoxynaphthalene |
InChI |
InChI=1S/C13H13IO3/c1-15-11-5-4-8-6-12(16-2)10(14)7-9(8)13(11)17-3/h4-7H,1-3H3 |
InChI Key |
VLEIZXXQBXAFBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC(=C(C=C2C=C1)OC)I)OC |
Origin of Product |
United States |
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